

3,5-Difluorophenylacetic acid molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Difluorophenylacetic acid

Cat. No.: B011212

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An In-Depth Technical Guide to **3,5-Difluorophenylacetic Acid**: A Core Moiety in Modern Chemistry

Introduction: Beyond a Simple Building Block

To the experienced researcher, **3,5-Difluorophenylacetic acid** (3,5-DFPAA) is far more than a catalog chemical. It represents a strategic tool in molecular design, particularly within pharmaceutical and agrochemical development. The deliberate placement of two fluorine atoms on the phenyl ring is not a trivial substitution; it is a carefully considered modification that profoundly alters the molecule's electronic properties, metabolic stability, and binding interactions. This guide moves beyond rudimentary data to explore the causality behind 3,5-DFPAA's utility, providing the field-proven insights necessary for its effective application in complex synthetic campaigns. As a versatile intermediate, its significance is rooted in the unique combination of a reactive carboxylic acid handle and a robust, electronically tuned aromatic core.^[1]

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern everything from solvent selection and reaction conditions to purification strategies and formulation.

The molecular formula of **3,5-Difluorophenylacetic acid** is $C_8H_6F_2O_2$.^{[2][3][4][5][6][7][8]} Its molecular weight is approximately 172.13 g/mol .^{[2][3][5][6][7]}

Molecular Structure

The structure features a phenylacetic acid backbone with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific arrangement is critical to its function.

Caption: Chemical Structure of **3,5-Difluorophenylacetic Acid**.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3,5-DFPAA, which are essential for laboratory handling, reaction setup, and analytical method development.

Property	Value	Source(s)
CAS Number	105184-38-1	[2][3][4][9]
Molecular Formula	$C_8H_6F_2O_2$	[2][3][4][5]
Molecular Weight	172.13 g/mol	[2][3][5]
Appearance	White to light yellow crystalline powder	[2][3][9]
Melting Point	67 - 81 °C	[2][3][4][6]
Boiling Point	~245 °C at 760 mmHg	[4]
Solubility	Soluble in Methanol	[4]
pKa (Predicted)	3.90 ± 0.10	[4]
Density	~1.373 g/cm ³	[4]

Synthesis and Manufacturing Insights

The reliable synthesis of 3,5-DFPAA is crucial for its availability as a research and manufacturing intermediate. A common industrial approach involves the hydrolysis of a

halogenated precursor. Understanding this process provides insight into potential impurities and the rationale for specific purification steps.

Representative Synthetic Workflow

The following diagram illustrates a typical hydrolytic route for the preparation of 3,5-DFPAA. This multi-step process is designed for scalability and high purity of the final product.

Caption: Industrial synthesis workflow for 3,5-DFPAA.

Experimental Protocol: Hydrolysis of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene

This protocol is adapted from established industrial methods and provides a robust pathway to high-purity 3,5-DFPAA.[\[10\]](#)

Self-Validation and Causality: Each step is designed for process control. The slow, dropwise addition into heated acid ensures the hydrolysis reaction is controlled and avoids dangerous exotherms. Quenching in ice water rapidly halts the reaction and precipitates the less soluble organic acid, separating it from the aqueous acid. The final recrystallization is a critical self-validating step; obtaining a crystalline solid within the expected melting point range confirms the removal of soluble impurities.

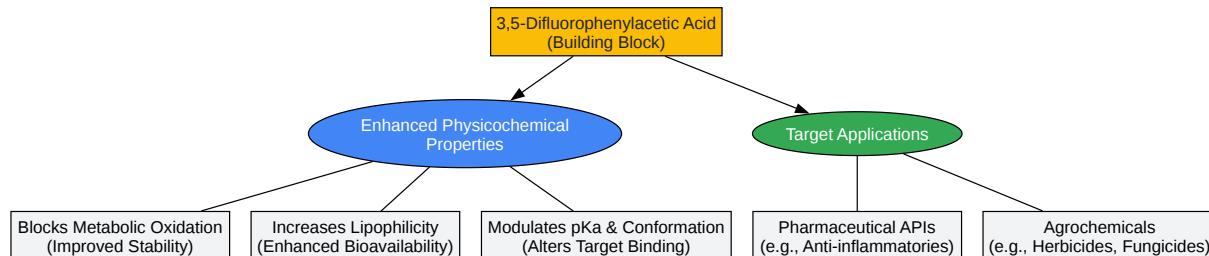
- **Vessel Preparation:** To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 600 g of a 17% (w/w) aqueous sulfuric acid solution.
- **Heating:** Begin stirring and heat the sulfuric acid solution to an internal temperature of 80-95 °C.
 - **Rationale:** This temperature range provides sufficient thermal energy to drive the hydrolysis of the trichloromethyl group without causing significant degradation of the product.
- **Reactant Addition:** Prepare a solution of 300 g of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene in 100 g of toluene. Add this solution dropwise to the heated acid over a period of 1-2 hours.

- Rationale: Toluene acts as a co-solvent. The slow addition is critical to manage the reaction rate and heat output.
- Reaction: Upon completion of the addition, maintain the reaction mixture at 80-95 °C with vigorous stirring for 8 hours to ensure the reaction proceeds to completion.
- Quenching and Precipitation: Cool the reaction vessel to room temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Slowly and carefully add the reaction mixture to the ice water.
 - Rationale: This step quenches the reaction and precipitates the crude 3,5-DFPAA, which has low solubility in cold water.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
- Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
- Purification: Recrystallize the dried crude solid from toluene to yield pure **3,5-Difluorophenylacetic acid** (typical yield: ~168 g). Purity should be verified by HPLC (>99%).

Applications & The Role of Fluorine

The utility of 3,5-DFPAA stems directly from the influence of its fluorine substituents. As the most electronegative element, fluorine's presence on the phenyl ring creates a powerful dipole, withdrawing electron density. This has profound, predictable effects that are exploited in drug and agrochemical design.

The "Fluorine Effect" in Molecular Design



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Caption: Logical relationships of 3,5-DFPAA in molecular design.

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 3 and 5 positions physically blocks sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. This increases the compound's half-life in vivo, a highly desirable trait for pharmaceuticals.[2]
- Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group and modify the electronic landscape of the entire molecule. This can lead to more potent and selective binding to target proteins, such as enzymes or receptors.[2]
- Improved Bioavailability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, improving absorption and distribution throughout the body.[2]

Key Application Areas

- Pharmaceutical Development: 3,5-DFPAA is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[2] It has been utilized in the synthesis of sorafenib derivatives and in studies of penicillin biosynthetic enzyme

inhibition.[4][6] The growing demand for novel drugs for cancer, viral infections, and CNS disorders continues to drive its use.[11]

- Agrochemicals: In agriculture, it serves as an intermediate for next-generation herbicides, fungicides, and pesticides.[2][11] The enhanced stability and targeted action imparted by the difluoro-moiety can lead to more effective and potentially more environmentally benign crop protection agents.[2]

Analytical Characterization

Confirming the identity and purity of 3,5-DFPAA is achieved through standard spectroscopic techniques. Researchers should expect to see characteristic signals in NMR, IR, and mass spectrometry.

- Nuclear Magnetic Resonance (NMR): ^{13}C NMR is a powerful tool for confirming the carbon skeleton. Full spectral data is available in public databases for comparison.[5][12]
- Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecular weight ($m/z = 172$) and characteristic fragmentation patterns.[5]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl ($\text{C}=\text{O}$) stretch from the carboxylic acid and C-F bond stretches.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-DFPAA is essential for user safety.

- Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13][14]
- First Aid:
 - Skin Contact: Wash with plenty of soap and water.[3]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing.[13]
- Storage: Store in a dry, well-ventilated place with the container tightly sealed. Recommended storage is at room temperature.[4][9]

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